

Dibenzyl terephthalate melting point and thermal stability

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Compound of Interest

Compound Name: *Dibenzyl terephthalate*

Cat. No.: *B057955*

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An In-depth Technical Guide on the Melting Point and Thermal Stability of **Dibenzyl Terephthalate**

This technical guide provides a comprehensive overview of the physicochemical properties of **dibenzyl terephthalate**, with a specific focus on its melting point and thermal stability. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize or are investigating this compound.

Physicochemical Properties of Dibenzyl Terephthalate

Dibenzyl terephthalate (CAS No. 19851-61-7) is a diester formed from terephthalic acid and benzyl alcohol, with the chemical formula $C_{22}H_{18}O_4$.^{[1][2]} Its molecular structure, featuring two benzyl groups attached to a central terephthalate moiety, contributes significantly to its physical properties, including its melting point and high thermal stability.^{[1][3]} This compound is noted for its applications in polymer chemistry, particularly as a key product in the chemical recycling of polyethylene terephthalate (PET) waste.^{[1][3]}

Quantitative Data Summary

The key physical and thermal properties of **dibenzyl terephthalate** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₂₂ H ₁₈ O ₄	[1][4]
Molecular Weight	346.38 g/mol	[4][5]
CAS Number	19851-61-7	[1][4]
Melting Point	95-97°C	[4][5][6]
98-99°C	[3][7]	
Boiling Point	500°C at 760 mmHg	[6]
441.12°C (rough estimate)	[4][5]	
Appearance	Off-White to Pale Yellow Solid	[5][6]
Solubility	Soluble in organic solvents like ethanol, ether, chloroform (slightly), and ethyl acetate (slightly). Insoluble in water.	[3][5][6]

Thermal Stability Analysis

Dibenzyl terephthalate exhibits high thermal stability, a characteristic that makes it suitable for high-temperature applications.[3] Its degradation process produces aromatic char residues that possess enhanced thermal stability, allowing the material to maintain structural integrity at temperatures exceeding 350°C.[1] This behavior is advantageous in processes like polymerization, where it serves as a monomer for producing polyester resins at temperatures ranging from 200-250°C.[1] The thermal stability of materials like **dibenzyl terephthalate** is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

Experimental Protocols

Detailed experimental data for the thermal analysis of **dibenzyl terephthalate** is not extensively published. However, standard methodologies for compounds of this nature can be applied. The following protocols are based on established procedures for thermal analysis of organic esters and polymers.[8][9]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a primary technique for determining the melting point and other thermal transitions of a material.[10][11]

- Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of the **dibenzyl terephthalate** sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.
- DSC Parameters:
 - Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature sufficiently above the expected melting point (e.g., 150°C).
 - Heating Rate: A standard heating rate of 10°C/min is typically used.[8]
 - Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.[8]
- Data Acquisition: Place the sample and reference pans into the DSC cell. Initiate the temperature program and record the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis: The melting point (T_m) is determined from the resulting DSC curve. It is typically identified as the peak temperature of the endothermic melting event.[11] The area under the peak corresponds to the heat of fusion.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

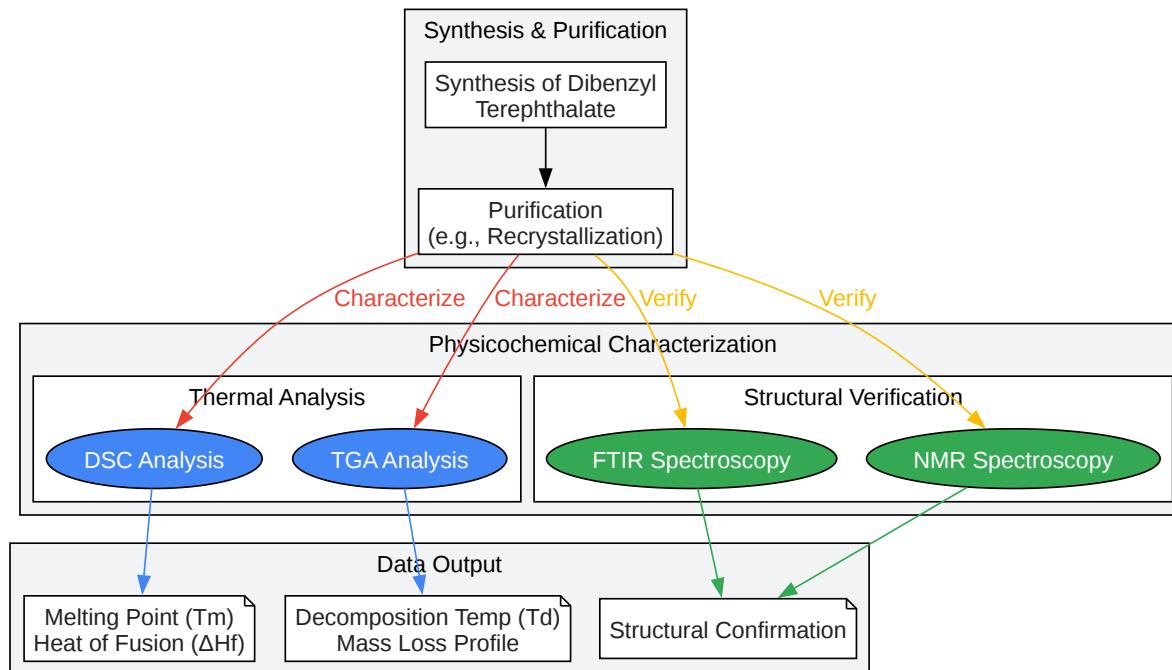
Thermogravimetric Analysis is used to measure the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile.[9][12]

- Instrumentation: A Thermogravimetric Analyzer.

- Sample Preparation: Weigh 5-10 mg of the **dibenzyl terephthalate** sample directly into a TGA crucible (typically alumina or platinum).
- TGA Parameters:
 - Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature where complete decomposition is expected (e.g., 600°C).[8]
 - Heating Rate: A heating rate of 10°C/min is standard.[8][9]
 - Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.[8][9]
- Data Acquisition: Load the sample crucible into the TGA furnace. Start the temperature program and continuously record the sample's mass as a function of temperature.
- Data Analysis: Plot the percentage of mass loss versus temperature to generate a TGA curve. The onset of decomposition (Tonset) and the temperature of maximum weight loss (Tmax), determined from the derivative of the TGA curve (DTG curve), are key indicators of thermal stability.[8][9]

Visualization of Experimental Workflow

The logical flow for the characterization of **dibenzyl terephthalate**, from synthesis to thermal analysis, is illustrated below.



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Caption: Workflow for **Dibenzyl Terephthalate** Characterization.

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